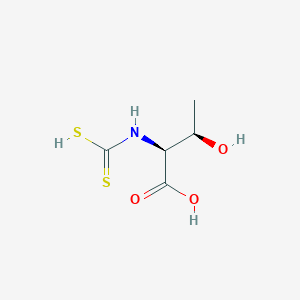
N-(Sulfanylcarbonothioyl)-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Sulfanylcarbonothioyl)-L-threonine is a compound of interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylcarbonothioyl)-L-threonine typically involves the reaction of L-threonine with a sulfanylcarbonothioylating agent under controlled conditions. One common method includes the use of thiocarbonyl diimidazole as the sulfanylcarbonothioylating agent, which reacts with the amino group of L-threonine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(Sulfanylcarbonothioyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted threonine derivatives.
科学研究应用
N-(Sulfanylcarbonothioyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of N-(Sulfanylcarbonothioyl)-L-threonine involves its interaction with specific molecular targets. The sulfanylcarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.
相似化合物的比较
Similar Compounds
N-(Sulfanylcarbonothioyl)-L-cysteine: Similar structure but with a cysteine backbone.
N-(Sulfanylcarbonothioyl)-L-serine: Similar structure but with a serine backbone.
Uniqueness
N-(Sulfanylcarbonothioyl)-L-threonine is unique due to the presence of both a hydroxyl group and a sulfanylcarbonothioyl group on the threonine backbone
属性
CAS 编号 |
63767-96-4 |
|---|---|
分子式 |
C5H9NO3S2 |
分子量 |
195.3 g/mol |
IUPAC 名称 |
(2S,3R)-2-(dithiocarboxyamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO3S2/c1-2(7)3(4(8)9)6-5(10)11/h2-3,7H,1H3,(H,8,9)(H2,6,10,11)/t2-,3+/m1/s1 |
InChI 键 |
SJKWEWOQJVBLEU-GBXIJSLDSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=S)S)O |
规范 SMILES |
CC(C(C(=O)O)NC(=S)S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


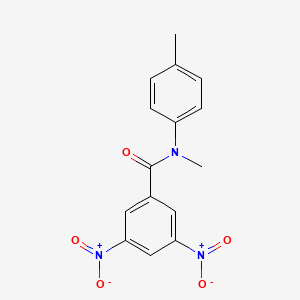
silane](/img/structure/B14503227.png)
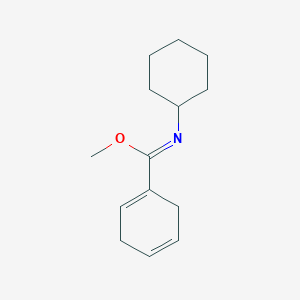
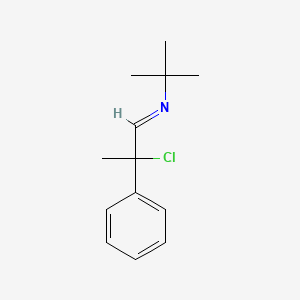
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

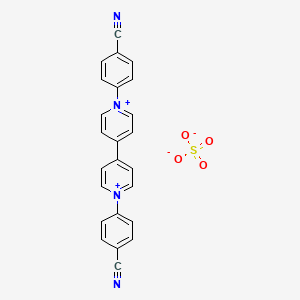
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
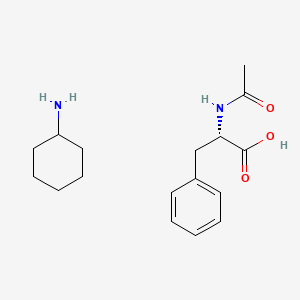

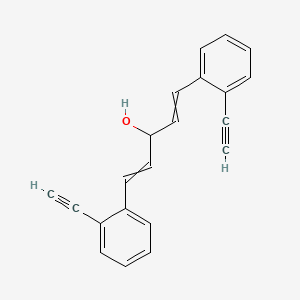
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

